molecular formula C9H19NO2 B13214517 Propan-2-yl 3-amino-4-methylpentanoate

Propan-2-yl 3-amino-4-methylpentanoate

Cat. No.: B13214517
M. Wt: 173.25 g/mol
InChI Key: OOPOLNQHNIOTNP-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-4-methylpentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid and contains an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of propan-2-yl 3-amino-4-methylpentanoate can be achieved through the esterification of 3-amino-4-methylpentanoic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Amidation: Another method involves the amidation of 3-amino-4-methylpentanoic acid with isopropylamine, followed by esterification with an appropriate alcohol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propan-2-yl 3-amino-4-methylpentanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.

    Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Various esters and amides

Scientific Research Applications

Chemistry: Propan-2-yl 3-amino-4-methylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways involving amino acids and esters.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of propan-2-yl 3-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • Propan-2-yl 3-amino-4-methylbutanoate
  • Propan-2-yl 3-amino-4-methylhexanoate
  • Propan-2-yl 3-amino-4-methylheptanoate

Uniqueness: Propan-2-yl 3-amino-4-methylpentanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

propan-2-yl 3-amino-4-methylpentanoate

InChI

InChI=1S/C9H19NO2/c1-6(2)8(10)5-9(11)12-7(3)4/h6-8H,5,10H2,1-4H3

InChI Key

OOPOLNQHNIOTNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)OC(C)C)N

Origin of Product

United States

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